Cas no 569-65-3 (1-((4-Chlorophenyl)(phenyl)methyl)-4-(3-methylbenzyl)piperazine)

1-((4-Chlorophenyl)(phenyl)methyl)-4-(3-methylbenzyl)piperazine Chemical and Physical Properties
Names and Identifiers
-
- 1-((4-Chlorophenyl)(phenyl)methyl)-4-(3-methylbenzyl)piperazine
- docusate sodium
- dioctylsulfosuccinate sodium salt
- bis(2-ethylhexyl) sulfosuccinate sodium salt
- dioctyl sodium sulfosuccinate
- 1-(P-CHLORO-ALPHA-PHENYLBENZYL)-4-(M-METHYLBENZYL)-PIPERAZIN
- 1-[(4-chlorophenyl)-phenylmethyl]-4-[(3-methylphenyl)methyl]piperazine
- Meclizine
- 1-(4-chloro-benzhydryl)-4-(3-methyl-benzyl)-piperazine
- 1-[(4-Chlorophenyl)phenylmethyl]-4-[(3-methylphenyl)methyl]piperazine
- Bonadettes
- Bonine
- Chiclida
- Histamethine
- Histamethizine
- Meclozine
- Navicalm
- Parachloramine
- Sea-Legs
- 1-[(4-Chlorophenyl)-phenyl-methyl]-4-[(3-methylphenyl)methyl]piperazine
- NINDS_000407
- UCB 5062
- Spectrum3_000485
- Histametizyne
- Vomisseis
- Neo-suprimel
- MFCD00242697
- MECLIZINE [MI]
- KBio1_000407
- NSC-169189
- KBio2_003939
- Ancolan
- SBI-0051433.P003
- NSC_4034
- Suprimal
- Meclozine (BAN)
- Piperazine, 1-(p-chloro-.alpha.-phenylbenzyl)-4-(m-methylbenzyl)-
- UCB 5052
- L001136
- Calmonal
- NSC169189
- CHEMBL1623
- HSDB 3113
- MECLIZINE [VANDF]
- UCB 170
- MECLIZINE [HSDB]
- BSPBio_000534
- 1-[(4-chlorophenyl)(phenyl)methyl]-4-[(3-methylphenyl)methyl]piperazine
- Diadril
- KBio2_006507
- 569-65-3
- NCGC00018296-02
- Meclizine;Meclozine; Parachloramine
- EN300-58334
- PIPERAZINE, 1-((4-CHLOROPHENYL)PHENYLMETHYL)-4-((3-METHYPHENYL)METHYL)-
- Postafene
- EINECS 209-323-3
- D81963
- Piperazine, 1-[(4-chlorophenyl)phenylmethyl]-4-[(3-methylphenyl)methyl]-
- KBioGR_000473
- 3L5TQ84570
- Z53003552
- KBioSS_001371
- KBio2_001371
- CAS_569-65-3
- Meclozina [INN-Spanish]
- SPBio_002473
- (+-)-Meclizine
- BCP28339
- Histametizine
- Diadril (Salt/Mix)
- OCJYIGYOJCODJL-UHFFFAOYSA-N
- NCGC00018296-04
- NSC 169189
- AKOS015951354
- NCGC00018296-08
- Meclizine hydrochloride
- Piperazine, 1-((4-chlorophenyl)phenylmethyl)-4-((3-methylphenyl)methyl)-
- AB00053493_14
- BS-17628
- Monamine
- BRD-A50311610-300-06-2
- Ravelon
- Meclozina (INN-Spanish)
- AB00053493_15
- Spectrum4_000037
- Itinerol
- Dramamine II
- Piperazine, 1-(p-chloro-alpha-phenylbenzyl)-4-(m-methylbenzyl)-
- Spectrum5_000919
- Meclozina
- Travelon
- U.C.B. 5062
- C07116
- 1-(p-Chlorobenzhydryl)-4-(m-methylbenzyl)diethylenediamine
- Vomissels
- Meclozin
- FT-0659103
- Neo-suprimal
- 1-(p-Chloro-alpha-phenylbenzyl)-4-(m-methylbenzyl)piperazine
- 1-[(4-Chlorophenyl)(phenyl)methyl]-4-(3-methylbenzyl)piperazine #
- UNII-3L5TQ84570
- 1-(p-Chloro-.alpha.-phenylbenzyl)-4-(m-methylbenzyl)piperazine
- Q386441
- Meclozinum [INN-Latin]
- Meclozinum (INN-Latin)
- Nevidoxine
- DTXCID703242
- Meclizine [INN:BAN]
- BSPBio_001949
- CHEBI:6709
- Spectrum2_000110
- BRN 0332002
- Bonamine
- Prestwick0_000457
- Siguran
- Vertizine (Salt/Mix)
- SCHEMBL4649
- Spectrum_000891
- 1-(p-Chlorobenzhydryl)-4-(m-methylbenzyl)piperazine
- Piperazine,1-[(4-chlorophenyl)phenylmethyl]-4-[(3-methylphenyl)methyl]-
- (.+/-.)-Meclizine
- KBio3_001449
- IDI1_000407
- AB00053493
- Subari
- SPBio_000100
- Bonamine (Salt/Mix)
- 1-[(4-Chlorophenyl)(phenyl)methyl]-4-(3-methylbenzyl)piperazine
- 1-p-Chlorobenzhydryl-4-m-methylbenzylpiperazine
- MECLOZINE [WHO-DD]
- WLN: T6N DNTJ AYR&R DG& D1R C1
- Meclozinum
- Ancolon
- Prestwick3_000457
- NS00000507
- BPBio1_000588
- 1-((4-Chlorophenyl)phenylmethyl)-4-((3-methylphenyl)methyl)piperazine
- BRD-A50311610-300-05-4
- 4-Methyl-2-chloroacetophenone
- Peremesin
- Nevidoxine (TN)
- Antivert
- Bonadoxin (Salt/Mix)
- Meclozine [INN]
- DB00737
- D08163
- Prestwick2_000457
- U. C. B. 5062
- Prestwick1_000457
- Sabari
- GTPL2757
- Neo-istafene
- BDBM81467
- DivK1c_000407
- DTXSID0023242
- BRD-A50311610-300-09-6
- Meclozine?
- BRD-A50311610-300-10-4
- 209-323-3
-
- MDL: MFCD00242697
- Inchi: InChI=1S/C25H27ClN2/c1-20-6-5-7-21(18-20)19-27-14-16-28(17-15-27)25(22-8-3-2-4-9-22)23-10-12-24(26)13-11-23/h2-13,18,25H,14-17,19H2,1H3
- InChI Key: OCJYIGYOJCODJL-UHFFFAOYSA-N
- SMILES: CC1=CC(=CC=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl
Computed Properties
- Exact Mass: 426.16300
- Monoisotopic Mass: 390.186277
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 28
- Rotatable Bond Count: 5
- Complexity: 448
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: 5.8
- Topological Polar Surface Area: 6.5
- Tautomer Count: nothing
Experimental Properties
- Density: 1.0318 (rough estimate)
- Melting Point: 153-157°C
- Boiling Point: bp2 230°
- Flash Point: 253.3 °C
- Refractive Index: 1.5940 (estimate)
- PSA: 6.48000
- LogP: 6.23340
1-((4-Chlorophenyl)(phenyl)methyl)-4-(3-methylbenzyl)piperazine Security Information
- Hazard Category Code: R22: harmful if swallowed. R36/37/38: irritating to eyes, respiratory tract and skin.
- Safety Instruction: S26-S37/39
-
Hazardous Material Identification:
- Safety Term:S26;S37/39
- Storage Condition:Keep in a cool, dry, dark place, in a sealed container or cylinder. Keep away from incompatible materials, sources of ignition, and untrained people. Safety label area. Protect container / cylinder from physical injury.
- Risk Phrases:R22; R36/37/38
1-((4-Chlorophenyl)(phenyl)methyl)-4-(3-methylbenzyl)piperazine Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-((4-Chlorophenyl)(phenyl)methyl)-4-(3-methylbenzyl)piperazine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-58334-10.0g |
1-[(4-chlorophenyl)(phenyl)methyl]-4-[(3-methylphenyl)methyl]piperazine |
569-65-3 | 93% | 10.0g |
$46.0 | 2023-06-25 | |
Enamine | EN300-58334-2.5g |
1-[(4-chlorophenyl)(phenyl)methyl]-4-[(3-methylphenyl)methyl]piperazine |
569-65-3 | 93% | 2.5g |
$26.0 | 2023-06-25 | |
Chemenu | CM169566-10g |
1-((4-chlorophenyl)(phenyl)methyl)-4-(3-methylbenzyl)piperazine |
569-65-3 | 95% | 10g |
$355 | 2021-08-05 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MI567-200mg |
1-((4-Chlorophenyl)(phenyl)methyl)-4-(3-methylbenzyl)piperazine |
569-65-3 | 95+% | 200mg |
¥200.0 | 2022-09-28 | |
Enamine | EN300-58334-1.0g |
1-[(4-chlorophenyl)(phenyl)methyl]-4-[(3-methylphenyl)methyl]piperazine |
569-65-3 | 93% | 1.0g |
$21.0 | 2023-06-25 | |
Alichem | A139001864-10g |
1-((4-Chlorophenyl)(phenyl)methyl)-4-(3-methylbenzyl)piperazine |
569-65-3 | 95% | 10g |
$414.20 | 2023-09-01 | |
1PlusChem | 1P00IAM2-250mg |
Piperazine,1-[(4-chlorophenyl)phenylmethyl]-4-[(3-methylphenyl)methyl]- |
569-65-3 | 95% | 250mg |
$168.00 | 2023-12-16 | |
Chemenu | CM169566-5g |
1-((4-chlorophenyl)(phenyl)methyl)-4-(3-methylbenzyl)piperazine |
569-65-3 | 95% | 5g |
$234 | 2021-08-05 | |
Chemenu | CM169566-10g |
1-((4-chlorophenyl)(phenyl)methyl)-4-(3-methylbenzyl)piperazine |
569-65-3 | 95% | 10g |
$355 | 2023-01-04 | |
Chemenu | CM169566-5g |
1-((4-chlorophenyl)(phenyl)methyl)-4-(3-methylbenzyl)piperazine |
569-65-3 | 95% | 5g |
$234 | 2023-01-04 |
1-((4-Chlorophenyl)(phenyl)methyl)-4-(3-methylbenzyl)piperazine Related Literature
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1. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
-
Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
Additional information on 1-((4-Chlorophenyl)(phenyl)methyl)-4-(3-methylbenzyl)piperazine
Comprehensive Overview of 1-((4-Chlorophenyl)(phenyl)methyl)-4-(3-methylbenzyl)piperazine (CAS No. 569-65-3)
1-((4-Chlorophenyl)(phenyl)methyl)-4-(3-methylbenzyl)piperazine, with the CAS number 569-65-3, is a synthetic organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound belongs to the class of piperazine derivatives, which are widely studied for their potential applications in medicinal chemistry. The unique structural features of this molecule, including its chlorophenyl and methylbenzyl moieties, contribute to its distinct physicochemical properties and biological activity.
In recent years, the demand for piperazine-based compounds has surged due to their versatility in drug design. Researchers are particularly interested in 569-65-3 for its potential role in modulating neurotransmitter systems. The compound's arylalkylpiperazine backbone is a common scaffold in the development of ligands targeting G-protein-coupled receptors (GPCRs), which are critical in treating neurological disorders. This aligns with current trends in neuroscience, where GPCR-targeted therapies are a hot topic in both academic and industrial settings.
The synthesis of 1-((4-Chlorophenyl)(phenyl)methyl)-4-(3-methylbenzyl)piperazine involves multi-step organic reactions, often starting from readily available precursors like piperazine and benzyl halides. Its chlorinated aromatic ring enhances lipophilicity, potentially improving blood-brain barrier penetration—a key consideration for central nervous system (CNS) drug candidates. This property has sparked discussions in online forums about its possible applications in neurodegenerative disease research, a frequently searched topic in 2023.
From a structural perspective, the 569-65-3 compound exhibits interesting stereochemistry due to its chiral center at the benzhydryl carbon. This feature is often explored in enantioselective synthesis studies, another trending subject in organic chemistry circles. Computational chemists have also shown interest in modeling its 3D conformation to predict receptor binding affinities, leveraging popular tools like molecular docking software—a frequently queried term in scientific search engines.
Quality control of CAS 569-65-3 typically involves advanced analytical techniques such as HPLC and mass spectrometry, ensuring high purity for research purposes. The compound's UV absorption profile makes it suitable for detection in various biological matrices, a feature relevant to pharmacokinetic studies. These aspects are particularly important given the growing emphasis on ADME (Absorption, Distribution, Metabolism, Excretion) properties in drug discovery—a major focus area in pharmaceutical blogs.
While not classified as a therapeutic agent itself, 1-((4-Chlorophenyl)(phenyl)methyl)-4-(3-methylbenzyl)piperazine serves as a valuable chemical probe for investigating receptor-ligand interactions. Its structure-activity relationship (SAR) data contributes to the broader understanding of piperazine pharmacophores, a subject with over 5,000 annual PubMed citations. This aligns with the scientific community's increasing use of fragment-based drug design strategies, a trending methodology in medicinal chemistry.
Environmental and safety studies indicate that 569-65-3 should be handled following standard laboratory protocols. Although not categorized as hazardous under current regulations, proper personal protective equipment (PPE) is recommended during manipulation—a precautionary measure frequently discussed in laboratory safety webinars. The compound's ecotoxicological profile remains an active area of investigation, particularly regarding biodegradation pathways, a subject gaining traction in green chemistry initiatives.
The commercial availability of CAS 569-65-3 through specialty chemical suppliers has facilitated its use in diverse research applications. Current pricing trends reflect the compound's niche status in the fine chemicals market, with procurement strategies being a common discussion point in research procurement forums. Its shelf stability under recommended storage conditions (-20°C in amber vials) makes it practical for long-term studies.
Future research directions for this compound may explore its potential as a molecular scaffold for developing novel allosteric modulators—a cutting-edge concept in drug discovery. The integration of machine learning algorithms (a highly searched term in 2023) for predicting its derivative activities could open new avenues in computational drug design. Such interdisciplinary approaches exemplify modern trends in pharmaceutical innovation.
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